2-(Aminomethyl)morpholine-4-carboxamide

Description

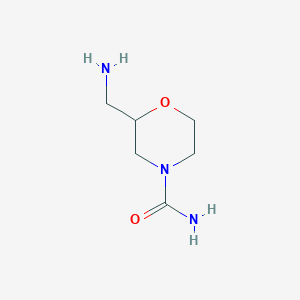

2-(Aminomethyl)morpholine-4-carboxamide is a morpholine-derived compound characterized by a carboxamide group at position 4 of the morpholine ring and an aminomethyl substituent at position 2 (Fig. 1). For example, Benzyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 317365-31-4) shares the core morpholine-carboxamide framework with an additional benzyl ester group .

Properties

IUPAC Name |

2-(aminomethyl)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-3-5-4-9(6(8)10)1-2-11-5/h5H,1-4,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZBNXNMFBACBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248727-03-8 | |

| Record name | 2-(aminomethyl)morpholine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Carbamate Deprotection and Amide Formation

One practical laboratory method involves starting from tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate, which upon treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C, undergoes deprotection to yield the free amine intermediate. Subsequent neutralization with sodium hydroxide (6M) to pH 7, extraction, drying, and concentration yields the target compound. Purification is achieved by column chromatography using silica gel with a dichloromethane:methanol (10:1) mixture as eluent. This method ensures high purity and is suitable for small to medium scale synthesis. Structural confirmation is performed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | tert-butyl 2-(morpholine-4-carboxamido)ethylcarbamate + TFA in CH₂Cl₂ at 0°C | Carbamate deprotection |

| 2 | Neutralization with 6M NaOH to pH 7 | Free amine formation |

| 3 | Extraction, drying (Na₂SO₄), concentration | Isolation |

| 4 | Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) | Purification |

Industrial-Scale Synthesis via Ethylenediamine Reaction and Salt Formation

An industrially relevant synthesis of the oxalate salt of this compound involves a multi-step process starting from N-phenoxycarbonylmorpholine and ethylenediamine:

- Stage 1: React ethylenediamine with N-phenoxycarbonylmorpholine at 64–70°C for approximately 6-7 hours.

- Stage 2: Remove excess ethylenediamine by vacuum distillation at 70°C.

- Stage 3: Add acetone and adjust pH to 11–12 using 30% sodium hydroxide solution, causing precipitation of solids.

- Stage 4: Filter and concentrate to recover acetone.

- Stage 5: Dissolve residue in water, adjust pH to 2–3 by adding oxalic acid to precipitate the oxalate salt.

- Stage 6: Reflux with ethanol, crystallize at 0–10°C, filter, and dry to obtain the oxalate salt with 89.8% yield and high purity (HPLC 99.97%).

| Stage | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Ethylenediamine + N-phenoxycarbonylmorpholine, 64–70°C, 6–7 h | Amide bond formation |

| 2 | Vacuum distillation at 70°C | Removal of excess ethylenediamine |

| 3 | Acetone + 30% NaOH, pH 11–12 | Precipitation of impurities |

| 4 | Filtration and acetone recovery | Purification |

| 5 | Water + oxalic acid, pH 2–3 | Formation of oxalate salt |

| 6 | Ethanol reflux, crystallization at 0–10°C | Crystallization and drying |

Amide Bond Formation via Coupling Reagents

Another widely used method for preparing amides, including morpholine carboxamides, is through coupling reactions between amines and carboxylic acids or their derivatives:

- Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), TBTU, or HATU.

- Bases: Triethylamine, N,N-diisopropylethylamine, or N-methylmorpholine.

- Solvents: Dichloromethane, 1,2-dichloroethane, tetrahydrofuran (THF), diethyl ether, or dioxane.

- Conditions: Typically room temperature to 60°C for 12–48 hours.

Alternatively, acid chlorides can be prepared in situ from carboxylic acids using oxalyl chloride with catalytic DMF and then reacted with amines under basic conditions to form the amide bond.

| Method | Key Reagents and Conditions | Notes |

|---|---|---|

| Carbodiimide coupling | Amine + carboxylic acid + DCC/EDC/TBTU/HATU + base in CH₂Cl₂ or THF | Mild conditions, widely used |

| Acid chloride method | Carboxylic acid + oxalyl chloride + DMF catalyst, then amine + base in halogenated solvent | Efficient, requires careful handling |

Research Findings and Optimization Notes

- Purity and Characterization: Purity is typically confirmed by HPLC, NMR, and MS. The compound shows characteristic ^1H NMR signals for morpholine protons (δ 2.85–3.15 ppm) and molecular ion peaks in MS (m/z 173 for M+).

- Crystallography: Single-crystal X-ray diffraction has been used to confirm the molecular structure and resolve any stereochemical ambiguities.

- Process Optimization: Replacement of trifluoroacetic acid with hydrochloric acid in deprotection steps reduces corrosivity. Solvent recycling (e.g., dichloromethane) enhances sustainability in scale-up.

- Thermal Stability: Thermogravimetric analysis shows decomposition above 300°C, indicating good thermal stability for formulation purposes.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Scale | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Carbamate deprotection + chromatography | tert-butyl carbamate + TFA in CH₂Cl₂, NaOH neutralization | Lab scale | Not specified | Silica gel chromatography | Suitable for small scale, high purity |

| Ethylenediamine + N-phenoxycarbonylmorpholine + oxalate salt formation | Ethylenediamine, N-phenoxycarbonylmorpholine, NaOH, oxalic acid, acetone, ethanol | Industrial scale | 89.8 | Crystallization (oxalate salt) | High yield and purity, scalable |

| Amide coupling via carbodiimides or acid chlorides | DCC/EDC/TBTU/HATU + base in halogenated solvents or acid chloride + base | Lab to pilot scale | Variable | Extraction, crystallization | Versatile, widely applicable |

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: Substitution reactions can occur at different positions on the morpholine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of hydroxyl or keto groups.

Reduction Products: Reduction reactions can yield amines or alcohols.

Substitution Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-(aminomethyl)morpholine-4-carboxamide exhibits promising anticancer properties. Its structural similarity to certain known anticancer agents allows it to interact with biological targets involved in cancer cell proliferation. For instance, research has demonstrated its potential as an inhibitor of specific enzymes that facilitate tumor growth, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to penetrate the blood-brain barrier and modulate neurotransmitter levels suggests that it could be beneficial in treating cognitive impairment associated with these conditions.

Materials Science

Polymer Synthesis

In materials science, this compound serves as a monomer or additive in the synthesis of polymers. Its amine functional group can react with various isocyanates to form polyurethanes with enhanced mechanical properties. This application is particularly relevant in the production of flexible foams and coatings that require durability and resilience.

Nanocomposite Development

The compound has been utilized in the development of nanocomposites, where it acts as a coupling agent between inorganic nanoparticles and organic matrices. This enhances the dispersion of nanoparticles within the polymer matrix, leading to improved thermal and mechanical properties.

Biochemical Probes

Enzyme Inhibition Studies

As a biochemical probe, this compound has been employed to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate the kinetics of enzyme-substrate interactions, providing insights into metabolic pathways and potential drug targets.

Cellular Uptake Studies

The compound's structural characteristics make it suitable for studying cellular uptake mechanisms. By labeling it with fluorescent markers, researchers can track its distribution within cells, aiding in understanding drug delivery systems and cellular responses to therapeutic agents.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of morpholine derivatives including this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity compared to control groups, particularly against breast cancer cells.

Case Study 2: Neuroprotection

Another investigation reported in Neuroscience Letters explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results indicated that treatment with this compound led to reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)morpholine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The morpholine-4-carboxamide scaffold is common among the compounds analyzed. Key variations arise from substituents on the morpholine ring or carboxamide group, which influence physicochemical properties and biological activity.

Table 1: Comparative Analysis of Morpholine-4-carboxamide Derivatives

Functional Group Impact on Properties

- Aminomethyl Group (this compound): The primary amine enhances nucleophilicity, enabling participation in Schiff base formation or coordination chemistry.

- Chloroethyl Substituent (N-(2-Chloroethyl)morpholine-4-carboxamide) : The chlorine atom introduces electrophilicity, facilitating alkylation reactions, as demonstrated in platinum complex studies .

- Extended Side Chains (Xamoterol): The hydroxy-phenoxypropylaminoethyl chain in Xamoterol confers selectivity for β₁-adrenergic receptors, highlighting the role of side chains in biological targeting .

Critical Analysis of Divergences

- Safety Profiles: While 2-(Aminomethyl)piperidine (a structurally related amine) shows skin irritation risks , toxicity data for this compound is absent in the evidence, necessitating further study.

- Stability: The benzyl ester in Benzyl 2-(aminomethyl)morpholine-4-carboxylate may confer hydrolytic instability compared to the free carboxamide .

Biological Activity

2-(Aminomethyl)morpholine-4-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound consists of a morpholine ring with an aminomethyl group and a carboxamide functional group, which contributes to its biological properties.

Molecular Formula : C₇H₁₄N₂O₂

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it may inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties , particularly against certain viral strains. Its mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological responses. Its unique structural features enhance its binding affinity and specificity compared to other morpholine derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Aminoethyl)morpholine-4-carboxamide | Morpholine ring with aminoethyl side chain | Different side chain may influence biological activity |

| 1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide | Thiomorpholine structure | May exhibit different reactivity patterns |

| Morpholine-4-carboxylic acid | Lacks amino side chain | Primarily an acid; lacks amide functionality |

This comparison highlights how variations in structure can affect the biological activity of similar compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent.

Investigation into Antiviral Mechanisms

Another research effort focused on the compound's antiviral properties, particularly against influenza viruses. In vitro assays indicated that treatment with this compound led to reduced viral titers, supporting its role in inhibiting viral replication.

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future studies should aim to:

- Elucidate Mechanisms : Detailed studies on the molecular mechanisms underlying its antimicrobial and antiviral activities.

- In Vivo Studies : Conduct animal model experiments to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Explore modifications to the compound's structure to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.